molecular formula C8H7BrN4O B3037194 6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide CAS No. 474709-32-5

6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No. B3037194
CAS RN: 474709-32-5
M. Wt: 255.07 g/mol
InChI Key: QBNAMJNGXIDVSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, new 6-bromoimidazo[1,2-a]pyridine-2-carbohydrazide derivatives have been synthesized and studied for their anticonvulsant properties . The synthesis involved the use of various spectral techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral and elemental analysis studies .

Scientific Research Applications

Synthesis and Functionalization

6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide is utilized in the synthesis of various bioactive compounds. For example, Mohammadi Vala, Bayat, and Bayat (2020) developed a method for synthesizing functionalized 2-pyridone derivatives using similar carbohydrazides, highlighting the compound's versatility in creating potentially bioactive compounds under mild conditions (Mohammadi Vala, Bayat, & Bayat, 2020).

Pharmaceutical Industry Applications

In the pharmaceutical industry, derivatives of this compound play a crucial role. Sanghavi et al. (2022) reported on the palladium-catalyzed Suzuki–Miyaura borylation reactions of these compounds to form anti-cancer and anti-TB agents (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).

Catalysis and Synthesis Methods

The compound is also involved in catalysis and innovative synthesis methods. Shaabani, Soleimani, and Maleki (2006) demonstrated the synthesis of 3-Aminoimidazo[1,2-a]pyridines in the presence of ionic liquids, showcasing the compound's role in facilitating efficient and reusable synthesis processes (Shaabani, Soleimani, & Maleki, 2006).

Applications in Organic Synthesis

Koubachi et al. (2008) presented a method for synthesizing 3-alkenylimidazo[1,2-a]pyridines using this compound derivatives, highlighting its role in the synthesis of polyfunctional compounds through palladium-catalyzed alkenylation (Koubachi, Kazzouli, Berteina‐Raboin, Mouaddib, & Guillaumet, 2008).

Antibacterial Applications

Althagafi and Abdel‐Latif (2021) synthesized 6,8-dichloro-imidazo[1,2-a]pyridine derivatives from compounds similar to this compound, indicating its potential in creating compounds with significant antibacterial activities (Althagafi & Abdel‐Latif, 2021).

properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4O/c9-5-1-2-7-11-3-6(8(14)12-10)13(7)4-5/h1-4H,10H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNAMJNGXIDVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 1.94 g ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, 6 mL hydrazine monohydrate and 20 mL ethanol was heated for 1 hour under reflux. The precipitated crystals were collected by filtration, washed with ethanol and dried under reduced pressure by a vacuum pump to give 1.71 g of the title compound as pale yellow crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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